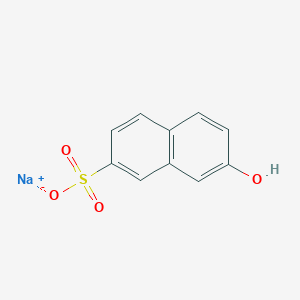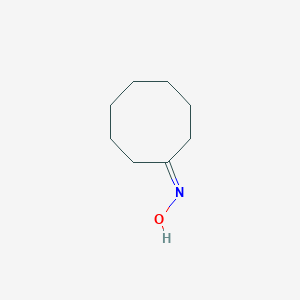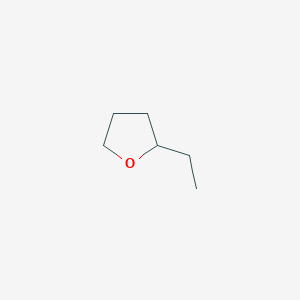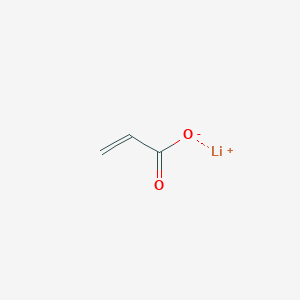
丙烯酸锂
描述
Lithium acrylate is a chemical compound that belongs to the family of acrylates. It is the lithium salt of acrylic acid and is represented by the chemical formula C3H3LiO2. This compound is known for its applications in various fields, including polymer chemistry and battery technology. Lithium acrylate is particularly valued for its role in the development of advanced materials and energy storage solutions.
科学研究应用
Lithium acrylate has a wide range of applications in scientific research, including but not limited to:
Chemistry: In polymer chemistry, lithium acrylate is used as a monomer for the synthesis of polymer electrolytes and other advanced materials.
Biology: Research into the biocompatibility and potential biomedical applications of lithium acrylate-based polymers is ongoing.
Medicine: Lithium acrylate derivatives are being explored for their potential use in drug delivery systems and other medical applications.
Industry: In the battery industry, lithium acrylate is used in the development of solid polymer electrolytes for lithium-ion batteries, offering improved safety and performance compared to traditional liquid electrolytes.
作用机制
Target of Action
Lithium acrylate, as a component of lithium-ion batteries, primarily targets the battery’s electrolyte system . The electrolyte system plays a crucial role in the conduction of lithium ions between the anode and cathode, which is essential for the battery’s operation .
Mode of Action
Lithium acrylate forms a part of the gel polymer electrolyte (GPE) in lithium-ion batteries . The GPE features a crosslinked polymer matrix formed by poly (ethylene glycol) diacrylate and other components, which is capable of absorbing liquid electrolytes to form a gel . This gel facilitates the movement of lithium ions, thereby contributing to the battery’s performance .
Biochemical Pathways
While lithium acrylate doesn’t directly participate in biochemical pathways, lithium, a component of lithium acrylate, does have significant biochemical effects. Lithium affects signaling pathways that overlap with those regulated by neurotransmitters . For example, lithium enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system .
Pharmacokinetics (ADME Properties)
The optimization of the adme properties of any drug molecule is a critical aspect of drug discovery and development .
Result of Action
The result of lithium acrylate’s action in a lithium-ion battery is the efficient conduction of lithium ions, which is essential for the battery’s operation . This contributes to the high energy density, rapid charging capabilities, and versatile applications of lithium-ion batteries .
Action Environment
The action of lithium acrylate can be influenced by various environmental factors. For instance, the extraction of lithium, a crucial component of lithium acrylate, has environmental implications due to its potential toxicity to aquatic and terrestrial ecosystems . Additionally, the performance of lithium-ion batteries, which use lithium acrylate, can be affected by temperature, humidity, and other environmental conditions .
生化分析
Biochemical Properties
Lithium acrylate plays a role in biochemical reactions, particularly in the formation of polymers . It interacts with various biomolecules, including enzymes and proteins, through its lithium ions and acrylate groups .
Cellular Effects
In the context of cellular effects, lithium acrylate has been found to influence cell function in lithium-ion batteries . It affects cell signaling pathways, gene expression, and cellular metabolism, particularly in the context of energy storage .
Molecular Mechanism
The molecular mechanism of lithium acrylate involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, lithium acrylate exhibits changes in its effects. Information on the product’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Metabolic Pathways
Lithium acrylate is involved in metabolic pathways, interacting with enzymes or cofactors. It may also have effects on metabolic flux or metabolite levels .
Transport and Distribution
Lithium acrylate is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
Given its role in biochemical reactions and cellular processes, it is likely that it may be localized to specific compartments or organelles within the cell .
准备方法
Synthetic Routes and Reaction Conditions: Lithium acrylate can be synthesized through the neutralization of acrylic acid with lithium hydroxide. The reaction is typically carried out in an aqueous medium, where acrylic acid (C3H4O2) reacts with lithium hydroxide (LiOH) to form lithium acrylate and water: [ \text{C3H4O2} + \text{LiOH} \rightarrow \text{C3H3LiO2} + \text{H2O} ]
Industrial Production Methods: In industrial settings, the production of lithium acrylate often involves the use of high-purity reactants and controlled reaction conditions to ensure the quality and consistency of the final product. The process may include steps such as purification, crystallization, and drying to obtain lithium acrylate in its desired form.
Types of Reactions:
Polymerization: Lithium acrylate can undergo polymerization reactions to form poly(lithium acrylate) or copolymers with other monomers. This property is particularly useful in the production of polymer electrolytes for batteries.
Substitution Reactions: Lithium acrylate can participate in substitution reactions where the acrylate group is replaced by other functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used to initiate the polymerization of lithium acrylate. The reaction is typically carried out under controlled temperature and pressure conditions.
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions with lithium acrylate, often in the presence of a catalyst or under specific reaction conditions.
Major Products Formed:
Poly(lithium acrylate): A polymer formed through the polymerization of lithium acrylate, used in various applications including battery electrolytes.
相似化合物的比较
Sodium Acrylate: Similar to lithium acrylate, sodium acrylate is the sodium salt of acrylic acid and is used in various applications, including superabsorbent polymers.
Potassium Acrylate: Another similar compound, potassium acrylate, is used in the production of polymers and other materials.
Uniqueness of Lithium Acrylate: Lithium acrylate is unique due to its specific ionic properties and its role in the development of advanced battery technologies. Unlike sodium or potassium acrylate, lithium acrylate is particularly suited for applications in lithium-ion batteries, where its ability to facilitate lithium ion transport is crucial. Additionally, the use of lithium acrylate in polymer electrolytes offers advantages in terms of safety, stability, and performance compared to other acrylate salts.
属性
IUPAC Name |
lithium;prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O2.Li/c1-2-3(4)5;/h2H,1H2,(H,4,5);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAOIFHNXYIRGG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C=CC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3LiO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60157721 | |
| Record name | Lithium acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60157721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
78.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13270-28-5 | |
| Record name | Lithium acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013270285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60157721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.957 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


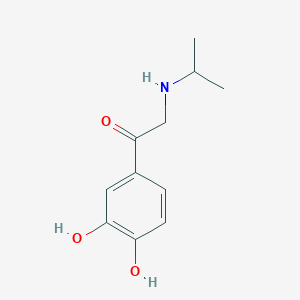
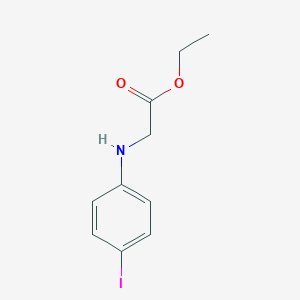
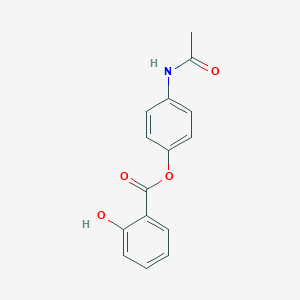
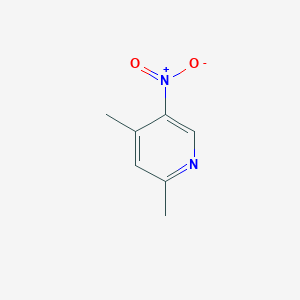
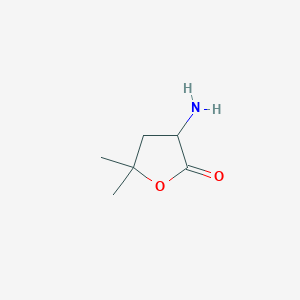
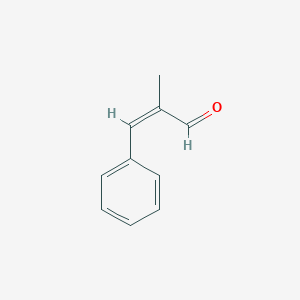

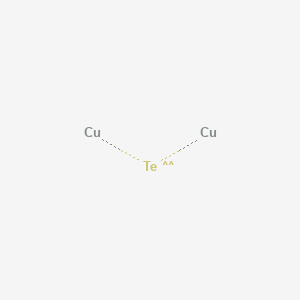
![Silane, [[1,1'-biphenyl]-4,4'-diylbis(oxy)]bis[trimethyl-](/img/structure/B87300.png)
